An In-Depth Technical Guide to Tazarotene Sulfoxide: Structure, Properties, and Analytical Characterization
An In-Depth Technical Guide to Tazarotene Sulfoxide: Structure, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazarotene, a third-generation topical retinoid, is a cornerstone in the therapeutic landscape for dermatological conditions such as psoriasis, acne vulgaris, and photoaging[1][2]. As a prodrug, tazarotene is rapidly metabolized in biological systems to its active form, tazarotenic acid, which modulates gene expression through its interaction with retinoic acid receptors (RARs)[2]. The metabolic journey of tazarotene and its active metabolite also involves oxidative pathways, leading to the formation of several metabolites, including Tazarotene Sulfoxide[1]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for the characterization of Tazarotene Sulfoxide, a primary oxidative metabolite and a key impurity in the manufacturing and storage of tazarotene. Understanding the profile of this compound is critical for impurity profiling, stability assessment, and ensuring the quality and safety of tazarotene-based pharmaceutical products.
Chemical Structure and Physicochemical Properties
Tazarotene Sulfoxide is formed through the oxidation of the thioether group in the tazarotene molecule[3]. This structural modification significantly alters the polarity and physicochemical properties of the parent compound.
Chemical Structure:
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IUPAC Name: Ethyl 6-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinate[4]
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Molecular Weight: 367.46 g/mol [6]
The introduction of the sulfoxide group increases the molecule's polarity compared to the parent drug, tazarotene. This change in polarity has a direct impact on its chromatographic behavior and solubility characteristics[3].
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Note: The increased polarity of Tazarotene Sulfoxide compared to Tazarotene suggests a higher affinity for polar solvents.
Metabolic Pathway and Biological Activity
Tazarotene undergoes extensive metabolism following topical application. The primary metabolic pathway involves de-esterification to the active metabolite, tazarotenic acid. Both tazarotene and tazarotenic acid are further metabolized via oxidation to their corresponding sulfoxides and sulfones[1].
Crucially, studies have indicated that the sulfoxide derivative of tazarotenic acid is inactive in all assays. This suggests that the oxidation of the thioether moiety to a sulfoxide leads to a loss of pharmacological activity. While direct studies on the biological activity of Tazarotene Sulfoxide are limited, its structural similarity to the inactive tazarotenic acid sulfoxide strongly implies that it is also an inactive metabolite.
Spectroscopic Characterization
The structural elucidation and confirmation of Tazarotene Sulfoxide rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While detailed spectral data is often proprietary, the key expected features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nicotinic acid and thiochromane rings, the ethyl ester group, and the gem-dimethyl groups. The protons on the carbon atoms adjacent to the sulfoxide group will likely experience a downfield shift compared to the parent tazarotene due to the electron-withdrawing nature of the S=O bond.
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¹³C NMR: The carbon NMR spectrum will provide detailed information on the carbon skeleton. The carbon atoms directly bonded to the sulfoxide group are expected to be deshielded and appear at a higher chemical shift compared to the corresponding carbons in tazarotene.
Infrared (IR) Spectroscopy:
The IR spectrum of Tazarotene Sulfoxide is expected to exhibit characteristic absorption bands for its functional groups. A key diagnostic peak would be the S=O stretching vibration, which typically appears in the region of 1030-1070 cm⁻¹. Other significant bands would include the C=O stretch of the ester, C≡C stretching of the alkyne, and various C-H and C=C aromatic stretching vibrations.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation pattern of Tazarotene Sulfoxide. The increased polarity of the sulfoxide can influence its fragmentation behavior under mass spectrometric conditions[3]. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
Analytical Methodologies for Quantification
The accurate quantification of Tazarotene Sulfoxide is crucial for impurity profiling in tazarotene drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose[3].
Experimental Protocol: Reversed-Phase HPLC for Tazarotene and Impurities
This protocol provides a general framework for the separation and quantification of tazarotene and its related substances, including Tazarotene Sulfoxide. Method optimization and validation are essential for specific applications.
1. Instrumentation and Materials:
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High-Performance Liquid Chromatograph with a UV detector.
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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HPLC-grade acetonitrile, methanol, and water.
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Analytical grade phosphoric acid.
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Tazarotene and Tazarotene Sulfoxide reference standards.
2. Chromatographic Conditions:
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Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., a mixture of methanol and acetonitrile).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 325 nm.
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Injection Volume: 20 µL.
3. Sample and Standard Preparation:
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Standard Solution: Prepare a stock solution of Tazarotene Sulfoxide reference standard in a suitable diluent (e.g., a mixture of mobile phase components). Prepare working standards by serial dilution.
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Sample Solution: Accurately weigh and dissolve the tazarotene drug substance or extract the drug product in the diluent to achieve a suitable concentration.
4. Analysis and Quantification:
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Inject the standard and sample solutions into the HPLC system.
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Identify the peak corresponding to Tazarotene Sulfoxide based on its retention time relative to the reference standard.
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Quantify the amount of Tazarotene Sulfoxide in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Conclusion
Tazarotene Sulfoxide is a significant metabolite and impurity of tazarotene, characterized by the oxidation of its thioether group. This structural modification results in increased polarity and a loss of the pharmacological activity observed with the parent drug and its active metabolite, tazarotenic acid. A thorough understanding of the chemical and physical properties of Tazarotene Sulfoxide, along with robust analytical methods for its detection and quantification, are paramount for ensuring the quality, stability, and safety of tazarotene-containing pharmaceutical products. The information and methodologies presented in this guide provide a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of tazarotene.
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